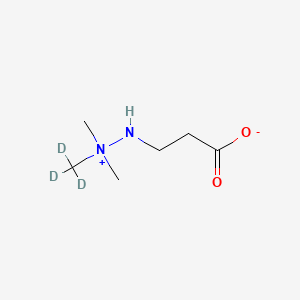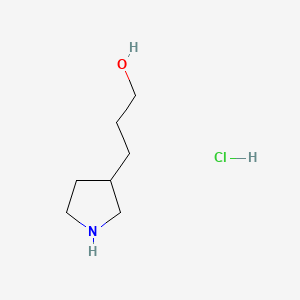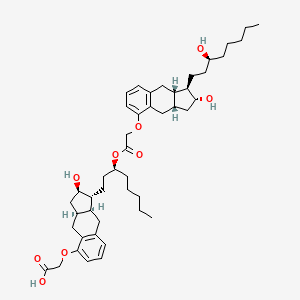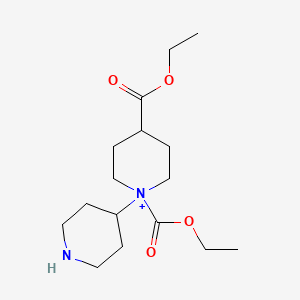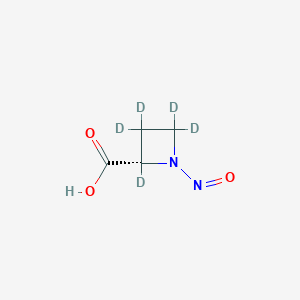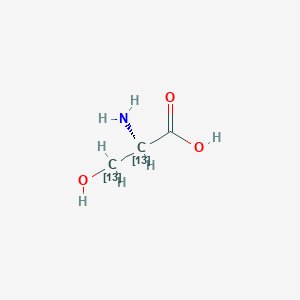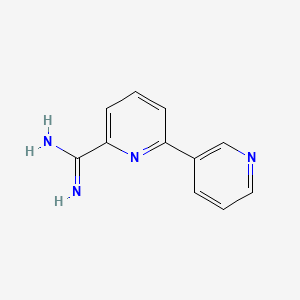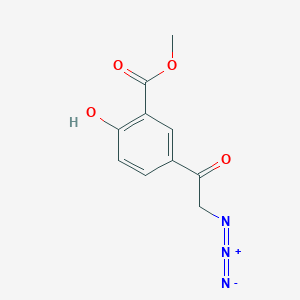
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis. The structure of this compound includes a benzoate ester, which contributes to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate typically involves multiple steps One common method starts with the protection of the hydroxy group using a suitable protecting group such as tert-butyl(dimethyl)silyl chlorideThe final step involves the deprotection of the hydroxy group to yield the desired compound .
Analyse Chemischer Reaktionen
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as copper(I) iodide for click chemistry reactions. Major products formed from these reactions include amines, triazoles, and carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate has several scientific research applications:
Wirkmechanismus
The mechanism by which Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate exerts its effects is primarily through its reactive azido groupThis reactivity makes it a valuable tool in bioconjugation and molecular labeling . The molecular targets and pathways involved include the modification of proteins and nucleic acids, enabling the study of biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate can be compared with similar compounds such as:
Methyl 2-(2-Bromoacetyl)benzoate: This compound also contains a benzoate ester but has a bromoacetyl group instead of an azidoacetyl group.
2-Azidoacetyl-N-{tris[(2-carboxyethoxy)methyl]methyl}amine: This compound contains an azidoacetyl group but has a different backbone structure.
The uniqueness of this compound lies in its combination of a reactive azido group with a stable benzoate ester, making it a versatile and valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H9N3O4 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
methyl 5-(2-azidoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9N3O4/c1-17-10(16)7-4-6(2-3-8(7)14)9(15)5-12-13-11/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
NTASVHDGVSBTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


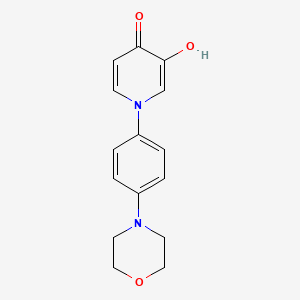
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
